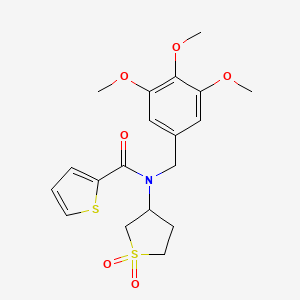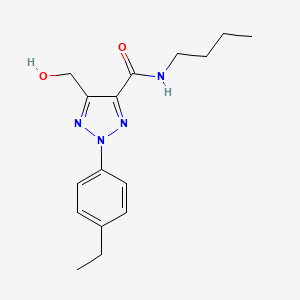
2-(4-ethoxyphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: , also known by its chemical formula C₁₄H₁₈N₄O₃ , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes::
Click Chemistry Approach:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxymethyl group to a carbonyl group.
Substitution: Ethoxyphenyl and ethyl groups can be substituted under appropriate conditions.
Reduction: Reduction of the triazole ring may yield different derivatives.
Sodium azide (NaN₃): Used for azide introduction.
Alkynes (e.g., propargyl alcohol): Provide the alkyne moiety.
Copper(I) catalysts: Facilitate the click reaction.
- The desired product is the 2-(4-ethoxyphenyl)-N-ethyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide itself.
- By modifying reaction conditions, other triazole derivatives may form.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for its potential as a bioconjugation reagent.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of novel compounds.
Mechanism of Action
Targets: The compound may interact with specific enzymes, receptors, or cellular components.
Pathways: It could modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Uniqueness: Its ethoxyphenyl and hydroxymethyl substituents distinguish it from other triazole derivatives.
Similar Compounds: Examples include 1-(2-hydroxy-4-methoxyphenyl)ethanone and 4-Hydroxy-3-methoxyphenylacetone .
Properties
Molecular Formula |
C14H18N4O3 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-ethyl-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H18N4O3/c1-3-15-14(20)13-12(9-19)16-18(17-13)10-5-7-11(8-6-10)21-4-2/h5-8,19H,3-4,9H2,1-2H3,(H,15,20) |
InChI Key |
KKEGVMLVSONCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384641.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B11384648.png)
![2-(4-Chlorophenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11384649.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384652.png)
![5-Butyl-2-(4-ethylphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11384654.png)
![1-(4-fluorophenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384655.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11384657.png)
![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11384666.png)
![2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole](/img/structure/B11384667.png)

![5-Amino-1-[4-(benzyloxy)phenyl]-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11384678.png)
![N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384691.png)
![6-chloro-9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11384697.png)
